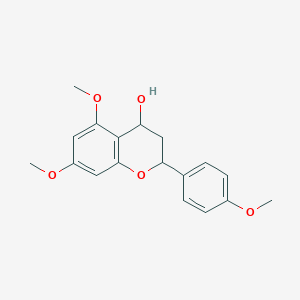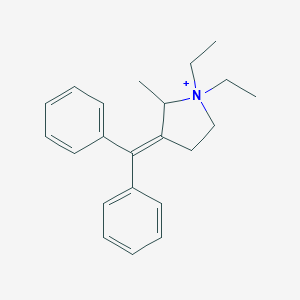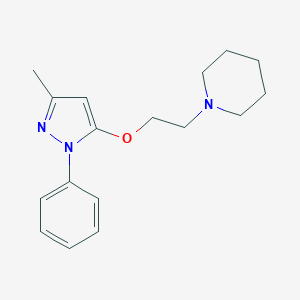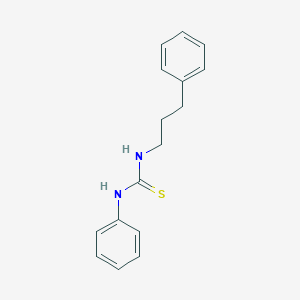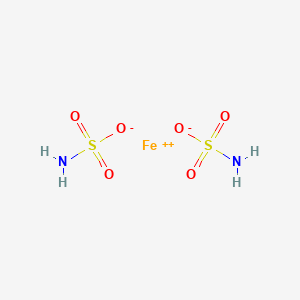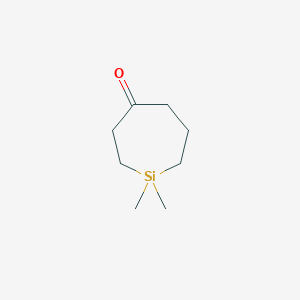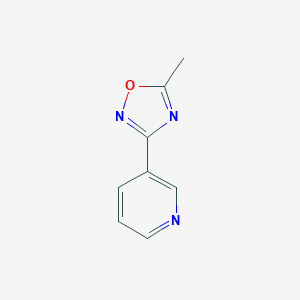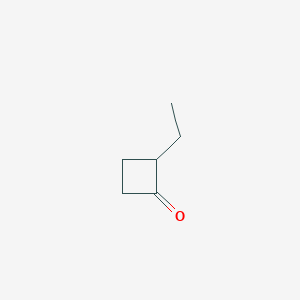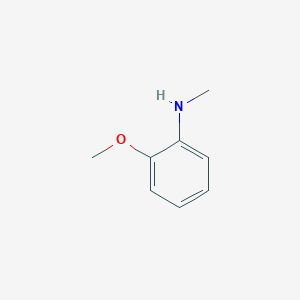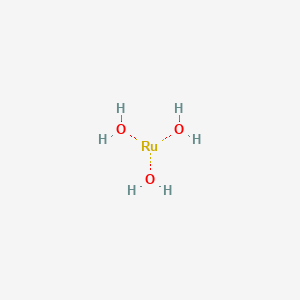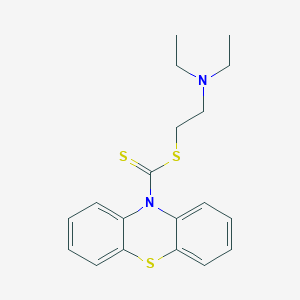
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester (PCE) is a chemical compound that has been widely used in scientific research for its unique properties. PCE is a member of the phenothiazine family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have antipsychotic, antidepressant, and anxiolytic properties. It has also been used as a tool for studying the function of neurotransmitters such as dopamine and serotonin.
Mécanisme D'action
The mechanism of action of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic properties.
Effets Biochimiques Et Physiologiques
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the enzyme monoamine oxidase, which is involved in the degradation of neurotransmitters. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has also been shown to increase the levels of the neurotransmitter acetylcholine in the brain. Additionally, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester is also stable under a wide range of conditions, which makes it useful for long-term experiments. However, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have some toxicity in animal studies, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester. One area of interest is the development of new derivatives of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester with improved pharmacological properties. Another area of interest is the exploration of the potential therapeutic uses of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester and its effects on neurotransmitter systems.
Méthodes De Synthèse
The synthesis of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester involves the reaction of phenothiazine-10-carbodithioic acid with diethylamine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester. The purity of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
13764-35-7 |
|---|---|
Nom du produit |
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester |
Formule moléculaire |
C19H22N2S3 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl phenothiazine-10-carbodithioate |
InChI |
InChI=1S/C19H22N2S3/c1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
MICZDVBNDKRSSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(=S)N1C2=CC=CC=C2SC3=CC=CC=C31 |
SMILES canonique |
CCN(CC)CCSC(=S)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Autres numéros CAS |
13764-35-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



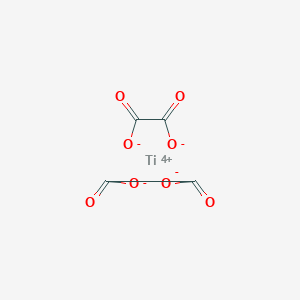
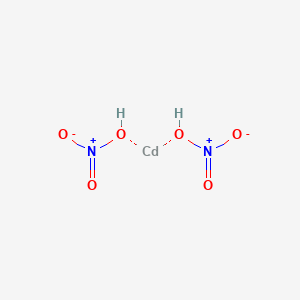
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
